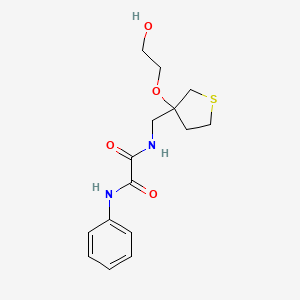
4-Phenoxyacetylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenoxyacetylmorpholine is a chemical compound that has gained significant attention in the scientific community. It has a molecular formula of C12H15NO3 .
Molecular Structure Analysis
The molecular formula of this compound is C12H15NO3 . The average mass is 221.252 Da and the monoisotopic mass is 221.105194 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Unfortunately, specific physical and chemical properties for this compound were not found in the available resources.作用機序
The mechanism of action of 4-Phenoxyacetylmorpholine involves its ability to form complexes with metal ions. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property has been utilized in various studies to investigate the interaction of metal ions with biological systems.
Biochemical and Physiological Effects
Studies have shown that this compound has potential biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. Moreover, it has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 4-Phenoxyacetylmorpholine in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various studies investigating the interaction of metal ions with biological systems. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be followed.
将来の方向性
There are several future directions for the use of 4-Phenoxyacetylmorpholine in scientific research. One potential application is in the development of new materials for biomedical applications, including drug delivery systems and biosensors. Moreover, further studies are needed to investigate the potential therapeutic effects of this compound in various diseases, including cancer and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. Its ability to form stable complexes with metal ions makes it useful in various studies investigating the interaction of metal ions with biological systems. Moreover, its potential biochemical and physiological effects make it a promising compound for further research in various fields.
合成法
The synthesis of 4-Phenoxyacetylmorpholine involves the reaction of morpholine with phenyl chloroformate in the presence of a base. The product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
4-Phenoxyacetylmorpholine has been used in various scientific studies due to its ability to act as a chelating agent for metal ions. It has been used in the synthesis of metal complexes and as a catalyst in organic reactions. Moreover, it has been used in the development of new materials for various applications, including drug delivery systems and sensors.
Safety and Hazards
The safety data sheet for a similar compound, 4-Phenoxyaniline, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It’s important to note that safety and hazards can vary depending on the specific compound and its usage.
特性
IUPAC Name |
1-morpholin-4-yl-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)10-16-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEZQIFOXHJHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876850 |
Source


|
| Record name | N-PHENOXYACETYLMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18495-00-6 |
Source


|
| Record name | N-PHENOXYACETYLMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)
![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)
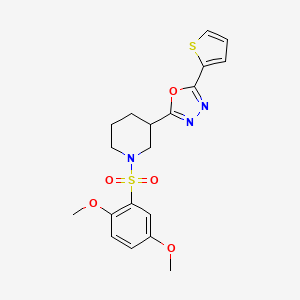
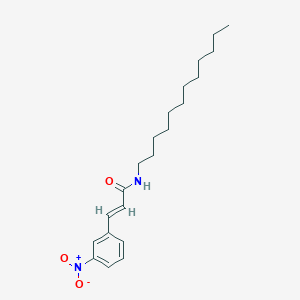
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)
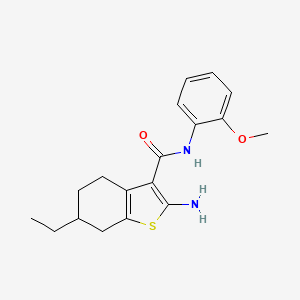

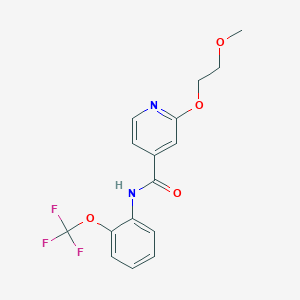
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)
![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)
